甲状腺素甲酯

描述

科学研究应用

Thyroxine Methyl Ester has several scientific research applications:

Chemistry: It is used as a reference compound in the synthesis and characterization of thyroid hormone analogs.

Biology: Researchers study its effects on cellular metabolism and growth, particularly in thyroid-related studies.

Medicine: It serves as a model compound for developing new thyroid hormone analogs with potential therapeutic applications.

Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.

作用机制

Target of Action

Thyroxine Methyl Ester, a derivative of thyroxine (T4), primarily targets the thyroid hormone receptors (TRs) in the body . These receptors are present in nearly every cell and have a particularly strong effect on the cardiac system . The thyroid hormones, including T4 and its active form triiodothyronine (T3), play a crucial role in the development and functional maintenance of many organs .

Mode of Action

Thyroxine Methyl Ester, like levothyroxine (a synthetically prepared levo-isomer of thyroxine), acts as a replacement in deficiency syndromes such as hypothyroidism . It interacts with its targets, the thyroid hormone receptors, and triggers a series of biochemical reactions. This results in the regulation of gene expression, which in turn influences various physiological processes .

Biochemical Pathways

The action of Thyroxine Methyl Ester involves several biochemical pathways. The thyroid hormone synthetic pathway includes thyroglobulin synthesis and secretion into the follicular lumen, iodine uptake into the follicular epithelial cells, iodine transport and efflux into the follicular lumen, oxidation of iodine, iodination of thyroglobulin tyrosine residues, and coupling of iodotyrosines . T4 is then converted into its active form, T3, in extrathyroidal tissues . These hormones play a major role in metabolic processes, including the regulation of energy metabolism .

Pharmacokinetics

The pharmacokinetics of Thyroxine Methyl Ester would be expected to be similar to that of levothyroxine. The bioavailability of levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered levothyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The result of Thyroxine Methyl Ester’s action is the regulation of various physiological processes. These include the regulation of metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also influences the functioning of the central nervous system, the cardiovascular system, and the skeleton .

Action Environment

The action of Thyroxine Methyl Ester can be influenced by various environmental factors. For thyroid hormone synthesis, sufficient supply of the thyroid gland with essential micronutrients such as iodine and selenium is crucial . Additionally, certain medical conditions and drugs can affect the absorption and bioavailability of thyroid hormones .

生化分析

Biochemical Properties

Thyroxine Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit malate dehydrogenase , an enzyme that plays a crucial role in the citric acid cycle, a fundamental pathway in cellular metabolism. The nature of this interaction is inhibitory, meaning that the presence of Thyroxine Methyl Ester reduces the activity of malate dehydrogenase .

Cellular Effects

The effects of Thyroxine Methyl Ester on cells and cellular processes are primarily related to its inhibitory action on malate dehydrogenase . By inhibiting this enzyme, Thyroxine Methyl Ester can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Thyroxine Methyl Ester involves its interaction with malate dehydrogenase . This interaction results in the inhibition of the enzyme, which can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

Thyroxine Methyl Ester is involved in the metabolic pathway related to malate dehydrogenase . By inhibiting this enzyme, it can potentially affect metabolic flux and metabolite levels .

准备方法

The synthesis of Thyroxine Methyl Ester involves several steps, starting from the iodination of L-tyrosine. The process typically includes the following steps:

Nitration and N-acetylation: L-tyrosine undergoes nitration followed by N-acetylation to form 3,5-dinitro-N-acetyl-L-tyrosine.

Esterification: The resulting compound is esterified to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester.

Coupling and Hydrogenation: This ester is then coupled with p-methoxyphenol and hydrogenated to form a diamine compound.

Iodination and Demethylation: The diamine compound is iodinated via diazotization, followed by demethylation and hydrolysis to yield Thyroxine Methyl Ester.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, while minimizing impurities and by-products .

化学反应分析

Thyroxine Methyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can modify the iodine atoms, leading to the formation of deiodinated products.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Thyroxine Methyl Ester is similar to other thyroid hormone derivatives, such as:

3,3’,5-Triiodo-L-thyronine (T3): A more active form of thyroid hormone with higher potency.

Reverse-T3 (3,3’,5’-Triiodo-L-thyronine): An inactive form of thyroid hormone with unclear function.

Thyroacetic acids (e.g., Tetrac and Triac): Metabolites of thyroid hormones with distinct biological activities.

Compared to these compounds, Thyroxine Methyl Ester is unique in its esterified form, which can influence its stability, solubility, and biological activity .

属性

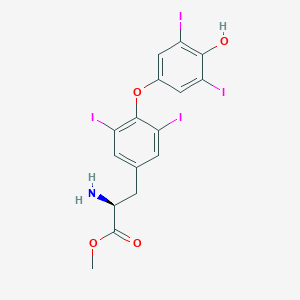

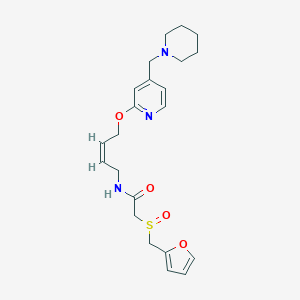

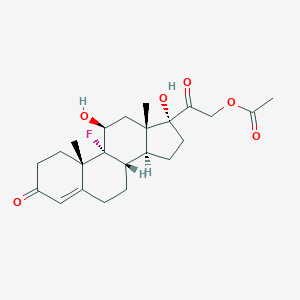

IUPAC Name |

methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSGDCMQRKBJKC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552374 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32180-11-3 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the initial motivation behind investigating the biological activity of O-Methyl Thyroxine?

A1: Research into O-Methyl Thyroxine was driven by contradictory findings regarding its biological activity []. Scientists were particularly interested in understanding if the in vivo methylation of Thyroxine played a role in either the formation of the hormone's active form within cells or its detoxification process [].

Q2: A previous study claimed that Thyroxine Methyl Ester interferes with Triiodothyronine (T3) measurements using a specific method. Did the research confirm this claim?

A2: The research refuted the claim that Thyroxine Methyl Ester (T4Me) artificially elevates T3 levels when measured using the Nauman, Nauman, and Werner method []. The study demonstrated that either T4Me is not generated during this specific analytical procedure or undergoes complete hydrolysis, thus having no impact on T3 quantification []. Furthermore, paper chromatography efficiently separates T4Me from T3, further ensuring accurate T3 measurement [].

Q3: How was Thyroxine Methyl Ester utilized in the development of novel polymeric materials?

A3: Researchers successfully synthesized Thyroxine Methyl Ester amides of mono-, di-, and tri-glycyl methacrylates, which served as precursors for polymeric materials []. These monomers were subsequently polymerized via free-radical copolymerization with acrylamide, yielding water-soluble polymers possessing molecular weights ranging from 2 × 10^4 to 4 × 10^4 as determined by viscosity measurements []. This approach allowed for the creation of diverse polymeric Thyroxine materials, including a fluorescent polymer synthesized through copolymerization with a fluorescein methacrylate monomer and a polymer incorporating amine functionality by utilizing N-3-aminopropylmethacrylamide as a co-monomer []. These novel polymers hold promise for various applications due to their potential biological and immunochemical properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)